methyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate
Overview
Description
Methyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate is a useful research compound. Its molecular formula is C7H8N2O4 and its molecular weight is 184.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization :
- The synthesis and characterization of various derivatives of methyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate have been extensively studied. These compounds have been synthesized using different methods and their structures have been characterized by NMR, IR, MS, and X-ray diffraction techniques (Xiong Jing, 2011); (Ting Yao et al., 2013); (Wuqiang Liu et al., 2014).
Antitumor and Antimicrobial Activities :
- Some studies have explored the antitumor activities of certain derivatives. For example, compounds synthesized from L-tyrosine methyl ester and D-tyrosine ethyl ester showed selective anti-tumor activities (Xiong Jing, 2011).
- Antimicrobial and antifungal activities of related compounds have also been investigated, showing potential in pharmaceutical applications (S. Meshcheryakova et al., 2015).
Interaction with Biological Molecules :
- Some derivatives interact with DNA, as indicated by studies involving UV spectra and electrostatic binding analyses (Ting Yao et al., 2013).
- There are also findings on the molecular structure and biological evaluation of these derivatives, suggesting their potential in drug design and development (Wassim El Kayal et al., 2019).
Natural Product Research :
- Studies on natural products have identified derivatives of methyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate with anti-inflammatory and anticholinesterase bioactivities (M. Song et al., 2023).
Properties
IUPAC Name |
methyl 2-(2,4-dioxopyrimidin-1-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-13-6(11)4-9-3-2-5(10)8-7(9)12/h2-3H,4H2,1H3,(H,8,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHZJZXUVUBFNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC(=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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